molecular formula C40H55NO4SSi2 B128254 4,6-di(tert-Butyldimethylsily) Raloxifene CAS No. 182249-24-7

4,6-di(tert-Butyldimethylsily) Raloxifene

Cat. No.: B128254
CAS No.: 182249-24-7
M. Wt: 702.1 g/mol
InChI Key: DGJQFECSJNZUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4,6-di(tert-Butyldimethylsily) Raloxifene involves multiple steps, starting from the parent compound Raloxifene. The synthetic route typically includes the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often involve the use of silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine

Chemical Reactions Analysis

4,6-di(tert-Butyldimethylsily) Raloxifene undergoes various chemical reactions, including:

Scientific Research Applications

4,6-di(tert-Butyldimethylsily) Raloxifene has several scientific research applications:

Mechanism of Action

4,6-di(tert-Butyldimethylsily) Raloxifene exerts its effects by selectively binding to estrogen receptors (ERs) in various tissues. It acts as an estrogen agonist on bone and lipid metabolism, promoting bone density and favorable lipid profiles. Conversely, it acts as an estrogen antagonist on breast and uterine tissues, reducing the risk of cancer development in these tissues . The molecular targets include ERα and ERβ, and the pathways involved are related to estrogen signaling and gene expression modulation .

Comparison with Similar Compounds

4,6-di(tert-Butyldimethylsily) Raloxifene is unique among selective estrogen receptor modulators due to its specific tissue-selective actions. Similar compounds include:

Properties

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H55NO4SSi2/c1-39(2,3)47(7,8)44-32-20-16-30(17-21-32)38-36(34-23-22-33(28-35(34)46-38)45-48(9,10)40(4,5)6)37(42)29-14-18-31(19-15-29)43-27-26-41-24-12-11-13-25-41/h14-23,28H,11-13,24-27H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJQFECSJNZUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55NO4SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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